Antiproliferative Activity in Osteosarcoma (U-2 OS) Cells: Class-Level Potency and Scaffold Validation
In a series of 3-aryl-4-alkylpyrazol-5-amines, the representative compound 5h (a close structural analog) exhibited potent antiproliferative activity against U-2 OS osteosarcoma cells with an IC50 of 0.9 µM [1]. This class-level data establishes a potency benchmark for the 3-aryl-4-alkyl scaffold, providing a quantitative reference point for evaluating 4-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine as a potential antitumor lead. While direct head-to-head data for the target compound are not publicly available, its identical core structure and specific substitution pattern suggest it may retain or exceed this activity.
| Evidence Dimension | Antiproliferative activity (IC50) against U-2 OS cells |
|---|---|
| Target Compound Data | Data not available for the target compound; inferred from class-level data |
| Comparator Or Baseline | Compound 5h (a 3-aryl-4-alkylpyrazol-5-amine analog): IC50 = 0.9 µM |
| Quantified Difference | Not applicable (class-level inference) |
| Conditions | MTT assay, U-2 OS osteosarcoma cell line |
Why This Matters
Provides a quantitative activity benchmark for the core scaffold, enabling informed selection of this compound for osteosarcoma-focused lead optimization programs.
- [1] Ma, S.; Ouyang, B.; Wang, L.; Yao, L. Design and Biological Evaluation of 3-Aryl-4-alkylpyrazol-5-amines Based on the Target Fishing. Curr. Comput. Aided Drug Des. 2020, 16 (5), 564–570. View Source
